molecular formula C17H20ClNO B3379952 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride CAS No. 1795188-98-5

4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride

Cat. No. B3379952
CAS RN: 1795188-98-5
M. Wt: 289.8
InChI Key: GCVAWOIEOOXARQ-UHFFFAOYSA-N
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Description

The compound “4-([1,1’-Biphenyl]-4-yl)piperidin-4-ol hydrochloride” is an organic chemical. It is also known as 4-Piperidin-4-ylmethyl-phenol hydrochloride . The empirical formula of the compound is C12H17NO · HCl . The compound is in solid form .


Synthesis Analysis

The synthesis of similar compounds involves the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string OC1=CC=C(C=C1)CC2CCNCC2.Cl . The InChI key for the compound is IMFFPSRYOCGSDG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo a conjugate reduction of dihydropyridones using zinc/acetic acid . It can also participate in a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .


Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight of the compound is 227.73 . The compound’s SMILES string is OC1=CC=C(C=C1)CC2CCNCC2.Cl , and its InChI key is IMFFPSRYOCGSDG-UHFFFAOYSA-N .

Advantages and Limitations for Lab Experiments

One of the major advantages of using BPPH in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using BPPH in lab experiments is its limited solubility in organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research on BPPH. One area of interest is the development of novel antidepressant and anxiolytic agents based on the structure of BPPH. Another area of interest is the investigation of the potential use of BPPH in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BPPH and its potential interactions with other drugs.

Scientific Research Applications

BPPH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant analgesic, anti-inflammatory, and anticonvulsant properties. BPPH has also been investigated for its potential use as an antidepressant and anxiolytic agent.

Safety and Hazards

The compound is classified as a Category 2 skin irritant, meaning it can cause irritation upon contact . It is also categorized as a Category 2 eye irritant, indicating that it can cause serious eye irritation if it comes into contact with the eyes . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

4-(4-phenylphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,18-19H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVAWOIEOOXARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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